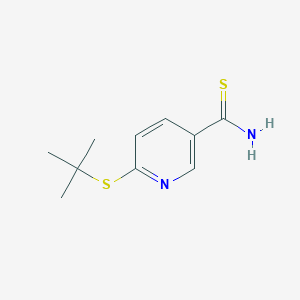![molecular formula C10H18F2N2 B1404085 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1613193-67-1](/img/structure/B1404085.png)
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
Overview
Description
“4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” is a chemical compound with the CAS Number: 2089315-11-5 . It has a molecular weight of 263.16 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds like “4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” often involves complex organic reactions. Pyrrolidine, a five-membered nitrogen heterocycle, is a common scaffold used in the synthesis of such compounds . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . This indicates the presence of a pyrrolidine ring and a piperidine ring in the structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Metabolism and Excretion Characteristics
The compound 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a related derivative of 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine, was studied for its metabolism, excretion, and pharmacokinetics. It's primarily excreted through urine in dogs and humans, and through feces in rats. The study also highlighted the drug's rapid absorption and identified major metabolic pathways involving hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolites from the scission of the pyrimidine ring. This provides crucial insights into the compound's disposition in the body and its potential therapeutic applications (Sharma et al., 2012).
Potential Therapeutic Applications
Neuroinflammation Imaging
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine derivatives are being explored for their potential in neuroinflammation imaging, particularly for conditions like Alzheimer’s disease. A derivative, labeled as [18F]1, showed promise in PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This highlights the potential of such compounds in diagnosing and monitoring neurodegenerative diseases through advanced imaging techniques (Lee et al., 2022).
Mechanism of Action and Receptor Engagement
Novel Mechanism of Central Analgesia
A study on the 5-HT(1A) receptor agonist, closely related to 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine, demonstrated its profound analgesic effects in a model of trigeminal neuropathic pain, indicating its potential as a new mechanism of central analgesia. This suggests that derivatives of 4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine might also hold therapeutic potential in pain management, especially in neuropathic conditions (Deseure et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for research on “4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Given the wide use of piperidine derivatives in drug design, there is significant potential for new discoveries and advancements in this field .
properties
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-6-14(8-10)7-9-1-4-13-5-2-9/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMPJTFYTPWRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
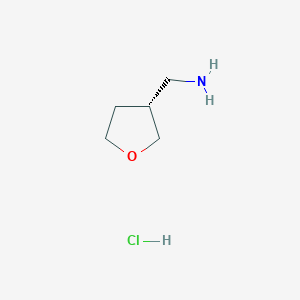
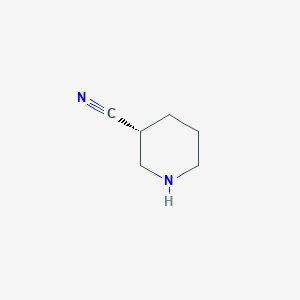
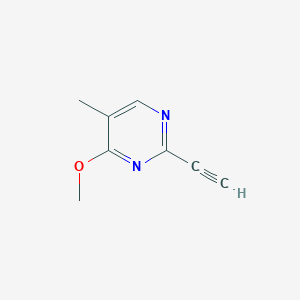
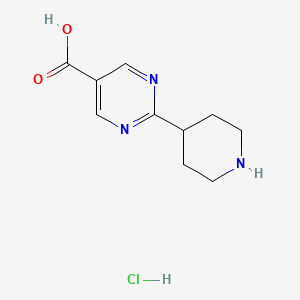
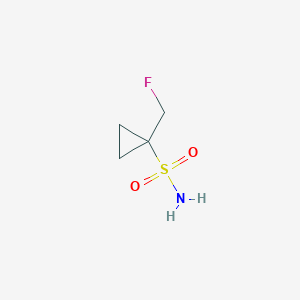
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)
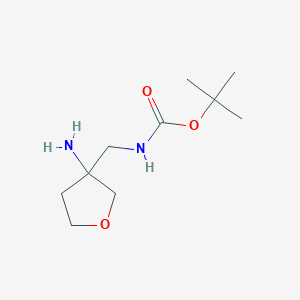
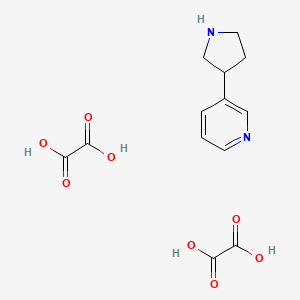
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
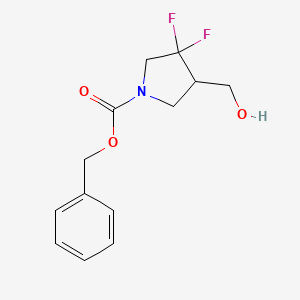
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
